REACTION_SMILES
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[CH2:12]1[O:13][CH2:14][CH2:15][O:16][CH2:17]1.[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[I:1][c:2]1[c:3]([NH2:11])[cH:4][cH:5][c:6]2[c:10]1[CH2:9][O:8][CH2:7]2.[OH2:24]>>[c:2]1([CH3:12])[c:3]([NH2:11])[cH:4][cH:5][c:6]2[c:10]1[CH2:9][O:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1I)COC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1c(N)ccc2c1COC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |